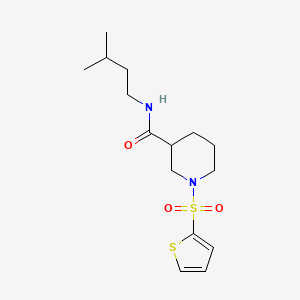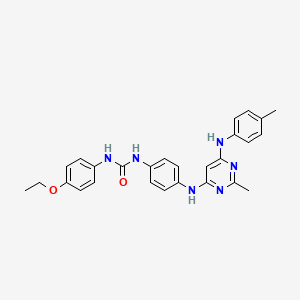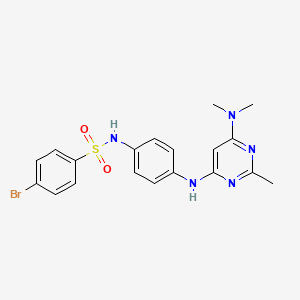![molecular formula C25H22BrN3O B11338000 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11338000.png)
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a bromophenyl group, and a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the pyrrolidinone moiety can contribute to the overall stability and solubility of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobiphenyl: Shares the bromophenyl group but lacks the benzodiazole and pyrrolidinone moieties.
4-Bromophenyl methyl sulfone: Contains the bromophenyl group and a sulfone moiety, differing in its chemical properties and reactivity.
4-Bromo-1,1′4′,1″-terphenyl: Another bromophenyl-containing compound with a different structural framework.
Uniqueness
4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole core, a bromophenyl group, and a pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C25H22BrN3O |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H22BrN3O/c1-17-5-4-6-21(13-17)28-16-19(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-18-9-11-20(26)12-10-18/h2-13,19H,14-16H2,1H3 |
InChI-Schlüssel |
KIMHNTFPRLYRBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11337920.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11337932.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)

![2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11337942.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11337945.png)

![ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11337949.png)
![Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11337950.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B11337956.png)
![{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11337963.png)

![{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11337978.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337993.png)
